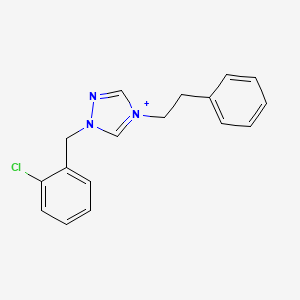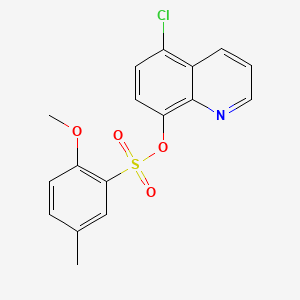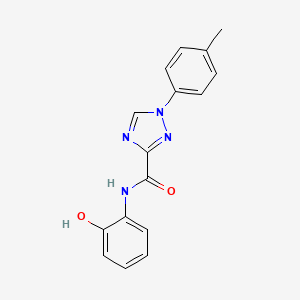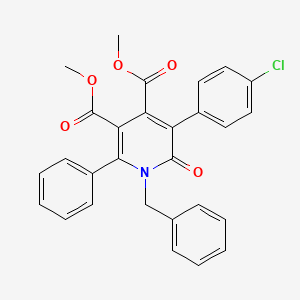![molecular formula C23H14BrN3O5 B13368983 Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13368983.png)
Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the furoyl and cyano groups. Common reagents used in these steps include bromine for bromination, furoyl chloride for the introduction of the furoyl group, and cyanide sources for the cyano group. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a new compound with an amine or thiol group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for drug development.
Industry: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-[(5-chloro-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate
- Methyl 1-[(5-methyl-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate
Uniqueness
Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is unique due to the presence of the bromine atom in the furoyl group, which can influence its reactivity and potential applications. The combination of functional groups in this compound also provides a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C23H14BrN3O5 |
|---|---|
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
methyl 1-(5-bromofuran-2-carbonyl)oxy-12-cyano-5,6-dihydroindolizino[7,8-b]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H14BrN3O5/c1-30-22(28)16-10-18(32-23(29)17-6-7-19(24)31-17)21-20-13(11-25)12-4-2-3-5-14(12)26-15(20)8-9-27(16)21/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
VFDULPXQRAMOIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2N1CCC3=NC4=CC=CC=C4C(=C32)C#N)OC(=O)C5=CC=C(O5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)




![3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B13368935.png)
![4-[3-(4-Isopropylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368938.png)
![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)
![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368942.png)


![1-[4-(difluoromethoxy)phenyl]-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368961.png)
